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Compound of Interest

Compound Name: 2-Hydroxymuconic semialdehyde

Cat. No.: B1238863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of 2-hydroxymuconic
semialdehyde (HMS), a key intermediate in microbial aromatic degradation pathways, and its

notable analogs. This objective analysis, supported by experimental data, aims to elucidate the

structure-activity relationships that govern their biological roles and enzymatic processing.

Structural Overview
2-Hydroxymuconic semialdehyde is a six-carbon α,β-unsaturated aldehyde with a hydroxyl

group at the second carbon and a carboxyl group. Its analogs, which are also intermediates in

various metabolic pathways, exhibit variations in their functional groups and overall structure.

This guide will focus on a comparative analysis of HMS with benzaldehyde, a simple aromatic

aldehyde, and will also discuss other structurally related compounds such as 2-hydroxy-6-keto-

2,4-heptadienoic acid, 4-carboxy-2-hydroxymuconate-6-semialdehyde, and 2-aminomuconate

semialdehyde.

The structural differences between HMS and its analogs are pivotal in determining their

interaction with and processing by various enzymes. The following diagram illustrates the

structural relationships between these compounds.
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Caption: Structural relationship of 2-hydroxymuconic semialdehyde and its analogs.

Comparative Enzymatic Performance
The biological activity of 2-hydroxymuconic semialdehyde and its analogs is intrinsically

linked to their recognition and processing by specific enzymes. A key class of enzymes

involved in their metabolism is the aldehyde dehydrogenases, which catalyze their oxidation.

This section presents a comparative analysis of the enzymatic performance of 2-

hydroxymuconate-semialdehyde dehydrogenases (HMSD) with HMS and one of its analogs,

benzaldehyde. The data is summarized from studies on two distinct HMSD enzymes: NahI

from Pseudomonas putida G7 and XylG from Pseudomonas putida mt-2.
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Substrate Enzyme Km (µM) kcat (s-1)
kcat/Km (s-1M-
1)

2-

Hydroxymuconic

Semialdehyde

NahI 1.3 ± 0.3[1] 0.9[1] 0.66 x 106[1]

2-

Hydroxymuconic

Semialdehyde

XylG - - 1.6 x 106[2]

Benzaldehyde XylG - - 3.2 x 104[2]

Salicylaldehyde NahI \multicolumn{3}{c
}{No activity

observed[1]}

4-Carboxy-2-

hydroxymuconat

e-6-

semialdehyde

LigC (NADP+) 26.0 ± 0.5 - -

4-Carboxy-2-

hydroxymuconat

e-6-

semialdehyde

LigC (NAD+) 20.6 ± 1.0 - -

Analysis of Enzymatic Data:

The kinetic data reveals significant differences in substrate specificity between the two

enzymes. NahI exhibits high specificity for its natural substrate, 2-hydroxymuconic
semialdehyde, and shows no detectable activity with the aromatic analog salicylaldehyde[1].

In contrast, XylG demonstrates broader substrate specificity, capable of oxidizing both 2-
hydroxymuconic semialdehyde and benzaldehyde. However, the catalytic efficiency

(kcat/Km) of XylG is approximately 50-fold higher for HMS compared to benzaldehyde,

indicating a strong preference for its native substrate[2].

The enzyme LigC, a 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase, shows

activity on a carboxylated analog of HMS, with comparable Michaelis-Menten constants (Km)

for its substrate in the presence of either NADP+ or NAD+ as a cofactor.
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Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide,

providing a framework for the replication and validation of the presented data.

Enzymatic Synthesis of 2-Hydroxymuconic
Semialdehyde
2-Hydroxymuconic semialdehyde can be synthesized enzymatically from catechol using

catechol-2,3-dioxygenase (C23O)[1].

Materials:

Catechol

20 mM Sodium phosphate buffer (pH 7.5)

Partially purified catechol-2,3-dioxygenase (C23O)

Pure oxygen gas

1 M NaOH

8.5% Phosphoric acid

Ethyl acetate

Anhydrous Na2SO4

Procedure:

Dissolve 200 mg of catechol in 30 mL of 20 mM sodium phosphate buffer (pH 7.5).

Add a 100-µL aliquot of C23O (11.5 mg/mL) to the catechol solution.

Bubble pure oxygen gas through the reaction mixture while stirring to enhance enzymatic

activity.
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Add 50 µL aliquots of C23O every 15 minutes for a total of four additions.

Maintain the pH of the reaction mixture between 7.3 and 7.6 by adding 1 M NaOH as

needed.

Monitor the reaction by observing the formation of a yellow to deep red color, indicative of 2-
hydroxymuconic semialdehyde formation.

Once the reaction is complete, acidify the solution to approximately pH 2 with 8.5%

phosphoric acid.

Extract the product with three 30 mL portions of ethyl acetate.

Pool the organic layers, dry over anhydrous Na2SO4, filter, and evaporate to dryness at

room temperature.

The resulting solid can be recrystallized from ethyl acetate.

2-Hydroxymuconate-Semialdehyde Dehydrogenase
Activity Assay
The activity of 2-hydroxymuconate-semialdehyde dehydrogenase (HMSD) is typically

measured by monitoring the decrease in absorbance of 2-hydroxymuconic semialdehyde at

375 nm using a spectrophotometer[1].

Materials:

50 mM Potassium phosphate buffer (pH 8.5)

50 mM NaCl

200 µM NAD+ solution

Purified 2-hydroxymuconate-semialdehyde dehydrogenase (e.g., NahI or XylG)

2-Hydroxymuconic semialdehyde solution

Quartz cuvettes (10 mm path length)
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Spectrophotometer capable of measuring absorbance at 375 nm

Procedure:

Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer

(pH 8.5), 50 mM NaCl, and 200 µM NAD+.

Add the purified HMSD enzyme to the reaction mixture to a final concentration of 0.003

mg/mL.

Initiate the reaction by adding various concentrations of 2-hydroxymuconic semialdehyde
to a final reaction volume of 1.0 mL.

Immediately monitor the decrease in absorbance at 375 nm at 25 °C.

Record the initial velocity (vo) of the reaction at each substrate concentration.

Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine the Km and kcat values.

The following diagram illustrates the general workflow for determining the kinetic parameters of

an enzyme with 2-hydroxymuconic semialdehyde.
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Caption: Experimental workflow for kinetic analysis of HMS dehydrogenase.
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Conclusion
The comparative analysis of 2-hydroxymuconic semialdehyde and its analogs reveals a

fascinating interplay between molecular structure and enzymatic function. While enzymes like

NahI demonstrate high specificity for HMS, others such as XylG exhibit a broader substrate

range, albeit with a clear preference for the native substrate. These findings underscore the

subtle structural modifications that dictate enzyme-substrate interactions and catalytic

efficiency. The provided experimental protocols offer a foundation for further investigation into

the diverse roles of these important metabolic intermediates. This guide serves as a valuable

resource for researchers aiming to understand and manipulate these biological pathways for

applications in bioremediation, biocatalysis, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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